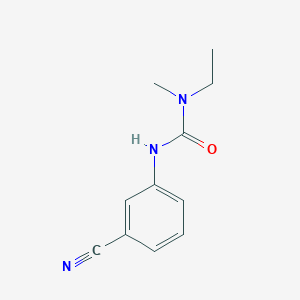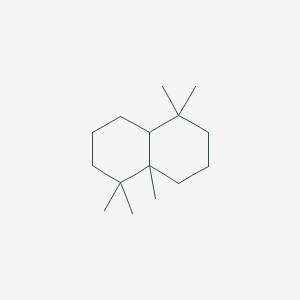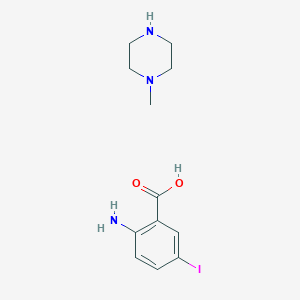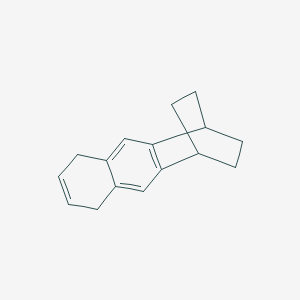
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-(dodecanoylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-(dodecanoylamino)acetic acid is a unique chemical entity that combines two distinct functional groups. The first part, (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid, is a derivative of arginine, an amino acid known for its role in protein synthesis and various metabolic processes. The second part, 2-(dodecanoylamino)acetic acid, is a fatty acid derivative that can be involved in lipid metabolism and cellular signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid typically involves the protection of the amino and guanidino groups, followed by the introduction of the dodecanoylamino group. The reaction conditions often require the use of protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to prevent unwanted side reactions. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and guanidino groups, leading to the formation of various oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the dodecanoylamino moiety, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted amino acids and fatty acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-(dodecanoylamino)acetic acid is used as a building block for the synthesis of complex peptides and proteins
Biology
In biological research, this compound is used to study protein-lipid interactions and membrane dynamics. It serves as a model compound for investigating the role of fatty acid modifications in protein function.
Medicine
In medicine, the compound has potential applications in drug delivery systems. The fatty acid moiety can facilitate the transport of therapeutic agents across cell membranes, while the amino acid part can target specific cellular receptors.
Industry
In the industrial sector, this compound is used in the formulation of specialized coatings and surfactants. Its amphiphilic nature makes it suitable for applications requiring both hydrophilic and hydrophobic properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-(dodecanoylamino)acetic acid involves its interaction with cellular membranes and proteins. The fatty acid moiety integrates into lipid bilayers, altering membrane fluidity and permeability. The amino acid part can interact with specific protein receptors, modulating their activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-5-guanidinopentanoic acid: A simpler derivative of arginine without the fatty acid moiety.
N-lauroylglycine: A fatty acid derivative similar to the dodecanoylamino part of the compound.
Uniqueness
The uniqueness of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-(dodecanoylamino)acetic acid lies in its dual functionality. The combination of an amino acid and a fatty acid in a single molecule allows it to participate in diverse biochemical processes, making it a versatile tool in scientific research and industrial applications.
Properties
CAS No. |
849799-54-8 |
|---|---|
Molecular Formula |
C20H41N5O5 |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-(dodecanoylamino)acetic acid |
InChI |
InChI=1S/C14H27NO3.C6H14N4O2/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18;7-4(5(11)12)2-1-3-10-6(8)9/h2-12H2,1H3,(H,15,16)(H,17,18);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 |
InChI Key |
REHLJFXJROVYTI-VWMHFEHESA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)NCC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B14187270.png)



![Ethanone,2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-,(2Z)-](/img/structure/B14187289.png)

![4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline](/img/structure/B14187311.png)


![4-(1-Phenyl-2-(3-phenylureido)ethoxy)benzo[b]thiophene-2-carboximidamide](/img/structure/B14187333.png)



